molecular formula C16H14N4O6 B14701764 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate CAS No. 15212-17-6

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate

Cat. No.: B14701764
CAS No.: 15212-17-6
M. Wt: 358.31 g/mol
InChI Key: HIZWBHYXEIYWIV-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate is an organic compound with the molecular formula C16H14N4O6 This compound is known for its distinctive structure, which includes a hydrazone linkage and nitro groups

Preparation Methods

The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. One common method includes the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product.

Chemical Reactions Analysis

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate has been explored for various scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other organic compounds.

    Biology: The compound has been studied for its potential anticancer activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, leading to cytotoxic effects. The hydrazone linkage also plays a role in its biological activity by facilitating the formation of reactive species.

Comparison with Similar Compounds

2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate can be compared with other similar compounds, such as:

Properties

CAS No.

15212-17-6

Molecular Formula

C16H14N4O6

Molecular Weight

358.31 g/mol

IUPAC Name

[2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl] acetate

InChI

InChI=1S/C16H14N4O6/c1-11(21)26-10-15(12-5-3-2-4-6-12)18-17-14-8-7-13(19(22)23)9-16(14)20(24)25/h2-9,17H,10H2,1H3

InChI Key

HIZWBHYXEIYWIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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